

In-Depth Technical Guide to the Spectroscopic Data of Lucidenic Acid O

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Compound of Interest

Compound Name: *lucidenic acid O*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **lucidenic acid O**, a tetracyclic triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the chemical properties and potential therapeutic applications of this compound.

Chemical Structure

Lucidenic acid O is a lanostane-type triterpenoid characterized by a distinctive carbon-carbon double bond between C20 and C21, and a hydroxyl group at C27. Its chemical structure was first elucidated by Mizushina et al. in 1999.

Spectroscopic Data

The structural elucidation of **lucidenic acid O** was achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of **lucidenic acid O**.

Ion	m/z	Formula
[M+H] ⁺	473.2815	C ₂₇ H ₃₈ O ₆

Table 1: High-Resolution Mass Spectrometry Data for **Lucidenic Acid O**.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The following data were recorded in CDCl₃ at 500 MHz.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.23	dd	11.5, 4.5
H-7	4.67	br d	8.5
H-12	2.50, 2.95	m	
H-15	2.55, 2.98	m	
H-16	2.15, 2.40	m	
H-17	2.35	m	
H-22	2.30, 2.45	m	
H-23	2.25	m	
H-24	2.10	m	
Me-18	0.65	s	
Me-19	1.20	s	
Me-21	1.68	s	
Me-26	1.22	s	
Me-28	0.92	s	
Me-29	0.95	s	
Me-30	1.25	s	

Table 2: ^1H NMR Spectroscopic Data for **Lucidenic Acid O** (500 MHz, CDCl_3).

^{13}C Nuclear Magnetic Resonance (NMR) Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The following data were recorded in CDCl_3 at 125 MHz.

Carbon	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
1	34.5	16	35.8
2	27.8	17	49.5
3	78.9	18	15.8
4	39.1	19	18.9
5	50.5	20	150.2
6	23.5	21	109.8
7	68.2	22	34.1
8	145.8	23	29.7
9	141.2	24	179.5
10	37.2	25	30.9
11	208.5	26	21.2
12	48.5	27	71.5
13	45.2	28	28.2
14	51.5	29	15.5
15	215.1	30	26.5

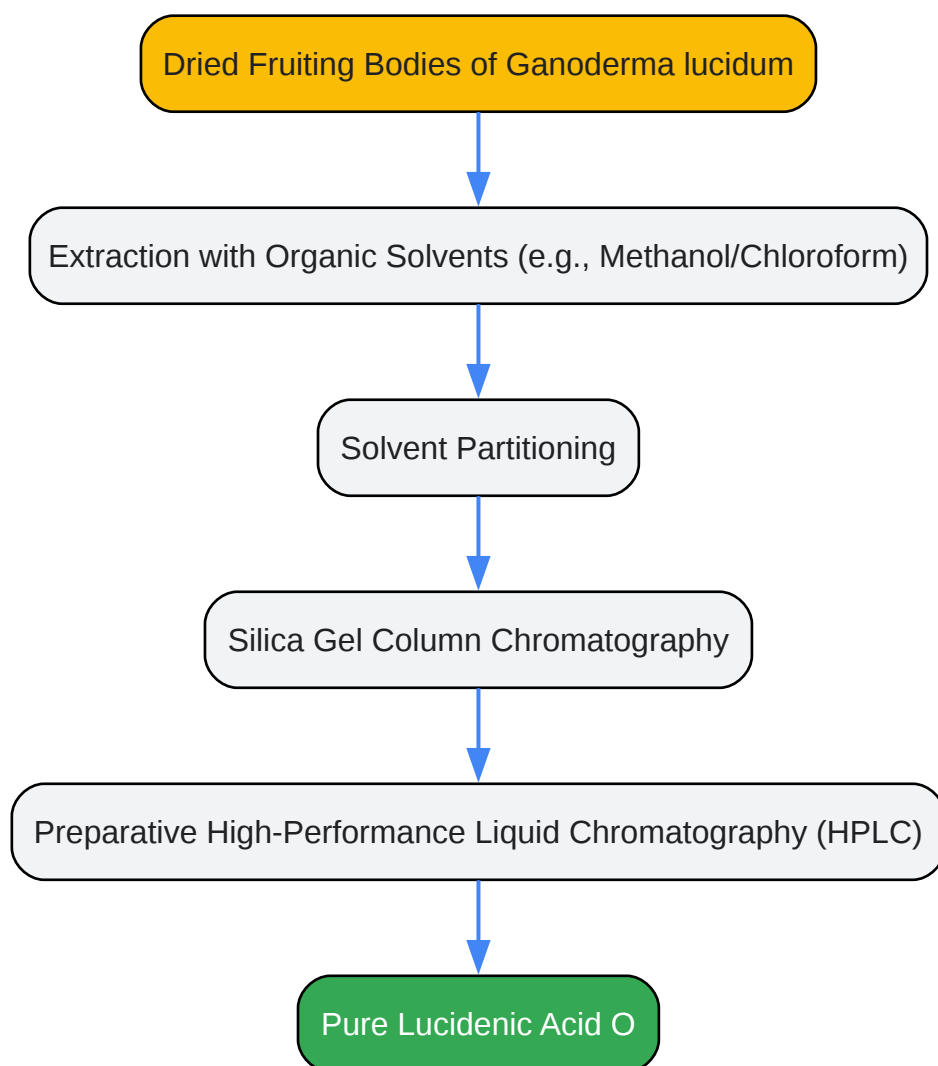
Table 3: ^{13}C NMR Spectroscopic Data for **Lucidenic Acid O** (125 MHz, CDCl_3).

Experimental Protocols

The spectroscopic data presented in this guide were obtained following the isolation of **lucidenic acid O** from the fruiting bodies of *Ganoderma lucidum*.

Isolation of Lucidenic Acid O

The general workflow for the isolation and purification of **lucidenic acid O** involves several chromatographic steps.



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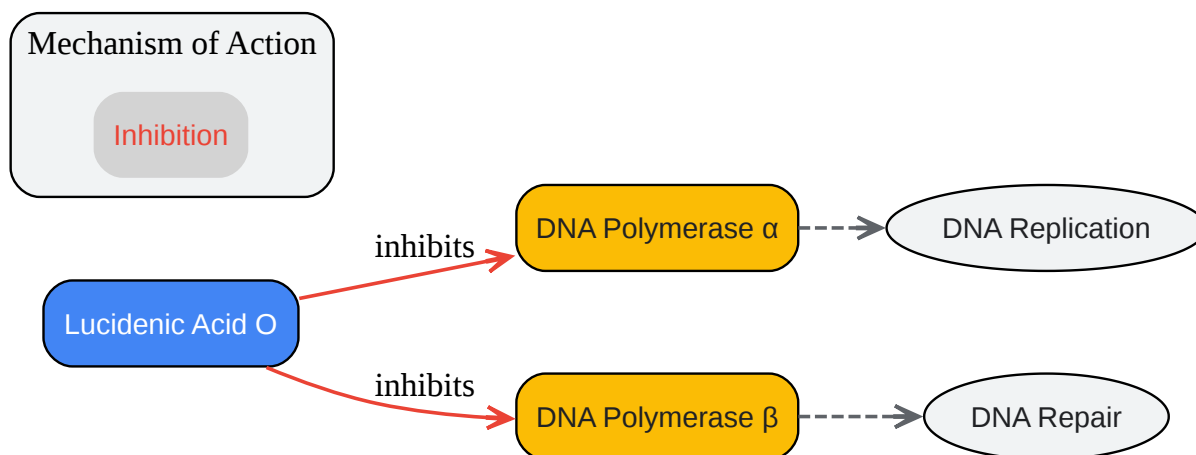
Figure 1. General experimental workflow for the isolation of **lucidenic acid O**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Biological Activity and Signaling Pathways

Lucidenic acid O has been identified as a selective inhibitor of eukaryotic DNA polymerases. [1] This inhibitory activity suggests potential applications in antiviral and anticancer research. The primary targets are DNA polymerase α and β .



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Figure 2. Inhibition of DNA polymerases by **lucidenic acid O**.

The selective inhibition of these key enzymes in DNA replication and repair pathways highlights the potential of **lucidenic acid O** as a lead compound for the development of novel therapeutic agents. Further research into its specific interactions with these polymerases and its effects in various disease models is warranted.

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References

- 1. The anti-invasive effect of lucidenic acids isolated from a new *Ganoderma lucidum* strain - PubMed [pubmed.ncbi.nlm.nih.gov]
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